2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate
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Overview
Description
2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate is an organic compound with the molecular formula C18H21O7 It is a complex ester that features both hydroxy and methacryloyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate typically involves esterification reactions. One common method involves the reaction of 5-hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-ol with 2-carboxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methacryloyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate involves its interaction with specific molecular targets. The methacryloyloxy group can undergo polymerization, forming cross-linked networks that enhance the mechanical properties of materials. In biological systems, the hydroxy group can form hydrogen bonds with biomolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-[({5-Hydroxy-3-[(methacryloyloxy)hexan-2-yl}oxy)carbonyl]benzoate: Similar structure but with a methacryloyloxy group instead of a 2-methylacryloyloxy group.
2-[({5-Hydroxy-3-[(acryloyloxy)hexan-2-yl}oxy)carbonyl]benzoate: Similar structure but with an acryloyloxy group instead of a 2-methylacryloyloxy group.
Uniqueness
2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate is unique due to the presence of the 2-methylacryloyl group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring precise control over polymerization and material properties .
Properties
CAS No. |
38056-84-7 |
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Molecular Formula |
C18H21O7- |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[5-hydroxy-3-(2-methylprop-2-enoyloxy)hexan-2-yl]oxycarbonylbenzoate |
InChI |
InChI=1S/C18H22O7/c1-10(2)17(22)25-15(9-11(3)19)12(4)24-18(23)14-8-6-5-7-13(14)16(20)21/h5-8,11-12,15,19H,1,9H2,2-4H3,(H,20,21)/p-1 |
InChI Key |
YMQFDXYOHQXERA-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC(C(C)OC(=O)C1=CC=CC=C1C(=O)[O-])OC(=O)C(=C)C)O |
Origin of Product |
United States |
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